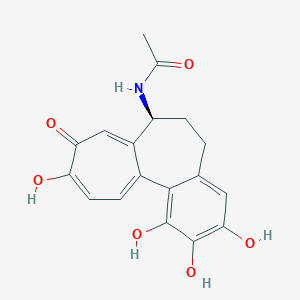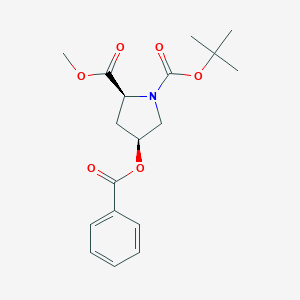
2-吡啶醇-1-氧化物
描述
2-Pyridinol-1-oxide, also known as 2-Pyridinol-1-oxide, is a heterocyclic organic compound with the molecular formula C5H5NO2 and a molecular weight of 111.10 g/mol . This compound is characterized by the presence of a hydroxyl group and an N-oxide functional group attached to a pyridine ring. It is a white to light yellow crystalline solid that is sparingly soluble in water .
科学研究应用
2-Pyridinol-1-oxide has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of 2-Pyridinol-1-oxide, also known as 2-Hydroxypyridine-N-oxide or 2-Hydroxypyridine 1-oxide, is transition metal ions . It forms stable chelate complexes with these ions, which play a crucial role in various biological processes .
Mode of Action
2-Pyridinol-1-oxide interacts with its targets by forming stable chelate complexes with transition metal ions . This interaction results in changes in the biochemical properties of the target ions, potentially influencing their role in biological systems .
Biochemical Pathways
It’s known that the compound can be used to fabricate gold electrodes for the electrochemical determination of europium using cyclic voltammetry . It’s also used to prepare polymeric nickel (II) complex of 2-hydroxypyridine-N-oxide . These applications suggest that 2-Pyridinol-1-oxide may influence pathways involving transition metal ions and their associated biochemical reactions .
Result of Action
Given its ability to form stable chelate complexes with transition metal ions , it can be inferred that the compound may influence the biological activities of these ions, potentially affecting cellular processes where these ions play a role.
生化分析
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2-Pyridinol-1-oxide involves its interactions at the molecular level. It is known to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
2-Pyridinol-1-oxide is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it may affect metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of 2-Pyridinol-1-oxide within cells and tissues involve various transporters or binding proteins. It may also affect its localization or accumulation
Subcellular Localization
It may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
2-Pyridinol-1-oxide can be synthesized through various methods. One common method involves the reaction of pyridine with hydrogen peroxide in the presence of acetic acid at approximately 75°C . Another method includes the use of 2-chloropyridine, water, sodium tungstate, and concentrated sulfuric acid, followed by the addition of hydrogen peroxide . The reaction mixture is then neutralized, extracted, and crystallized to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of 2-Pyridinol-1-oxide often involves large-scale reactors and optimized reaction conditions to maximize yield and purity. For instance, a 500-liter reactor can be used to mix 2-chloropyridine with water, sodium tungstate, and concentrated sulfuric acid. The mixture is then heated to 55°C, and hydrogen peroxide is slowly added over 48 hours . The reaction mixture is neutralized, extracted with organic solvents, and crystallized to obtain the final product .
化学反应分析
Types of Reactions
2-Pyridinol-1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can form stable chelate complexes with transition metal ions, making it useful in coordination chemistry .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent in the synthesis of 2-Pyridinol-1-oxide.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the N-oxide group to an amine.
Substitution: Halogenated pyridines can be used as starting materials for substitution reactions to introduce various functional groups.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, chelate complexes with metals, and reduced amine derivatives .
相似化合物的比较
2-Pyridinol-1-oxide can be compared with other pyridine derivatives such as:
2-Mercaptopyridine-N-oxide: Known for its antimicrobial activity and used in metalworking fluids.
8-Hydroxyquinoline: Used as a chelating agent and in the treatment of metal poisoning.
1-Hydroxy-2-pyridone: Similar in structure but lacks the N-oxide group, affecting its chemical reactivity and applications.
The uniqueness of 2-Pyridinol-1-oxide lies in its dual functional groups (hydroxyl and N-oxide), which enhance its chelating ability and versatility in various chemical reactions and applications .
属性
IUPAC Name |
1-hydroxypyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c7-5-3-1-2-4-6(5)8/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUSZUYTMHKCPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70231622 | |
| Record name | Hydroxypyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70231622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
822-89-9, 13161-30-3 | |
| Record name | 1-Hydroxy-2-pyridone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=822-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxypyridinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13161-30-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406972 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydroxypyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70231622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxypyridine 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.804 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hydroxyl-2-pyridone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.369 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROXYPYRIDINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO3915897S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2-Hydroxypyridine-N-oxide (HOPNO) acts as a transition-state analog inhibitor for tyrosinase enzymes. [, , , ] It binds to the enzyme's binuclear copper active site, mimicking the transition state of the natural substrate and blocking enzymatic activity. [, , , ] This inhibition prevents the oxidation of phenols to quinones, a crucial step in melanin biosynthesis. [, ] Consequently, HOPNO demonstrates potential as a depigmenting agent in dermocosmetics and a therapeutic agent for diseases involving tyrosinase activity. [, ]
A: While the provided abstracts do not offer detailed spectroscopic data, the molecular formula for 2-Hydroxypyridine-N-oxide is C5H5NO2, and its molecular weight is 111.10 g/mol. [] For structural information, you can refer to sources like PubChem or ChemSpider.
ANone: The provided abstracts don't elaborate on material compatibility or stability of HOPNO under various conditions. Further research is needed to answer this question comprehensively.
A: Yes, computational methods, particularly DFT calculations, have been employed to study the binding modes of HOPNO with tyrosinase enzyme models. [, , , ] These studies reveal that HOPNO exhibits versatile binding modes, chelating one copper atom or bridging both copper atoms within the enzyme's active site. [, , , ] This adaptable binding contributes to its potent inhibitory activity against tyrosinase.
A: Studies exploring structure-activity relationships (SAR) have focused on modifying the aurone backbone of HOPNO analogs. [, ] These studies highlight the significance of the aurone backbone for achieving potent inhibition of human tyrosinase. [, ] Replacing the aurone scaffold with the HOPNO moiety alone led to significantly reduced inhibitory activity. [] Further research is needed to fully understand the impact of specific structural modifications on HOPNO's activity and selectivity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate](/img/structure/B179194.png)
![3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine]](/img/structure/B179196.png)










